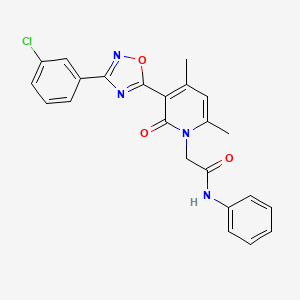

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide is a chemical entity that can be associated with the family of furan derivatives. Furan derivatives are known for their diverse applications in pharmaceuticals and materials science due to their unique chemical properties. Although the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of related furan compounds have been explored, which can provide insights into the potential synthesis and properties of the target compound.

Synthesis Analysis

The synthesis of furan derivatives typically involves the formation of furfurylamines and their subsequent reactions. In the first paper, spiro-lactams and polysubstituted pyrroles were synthesized by reacting furfurylamines with ynones, followed by an oxidative cyclization mediated by ceric ammonium nitrate . This method demonstrates the potential for creating complex structures from furan-based starting materials, which could be applicable to the synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furan derivatives is often determined using techniques such as IR spectrum, 1H NMR, and X-ray crystallography. The second paper provides an example of this, where the crystal structure of a furan derivative was elucidated, showing it crystallizes in the orthorhombic space group with specific unit cell parameters . This suggests that similar analytical techniques could be employed to determine the molecular structure of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide.

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including oxidative cyclization as mentioned in the first paper . The dearomatizing oxidation likely proceeds via a free-radical pathway, which is a significant reaction mechanism that could be relevant to the chemical reactions of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide. Understanding the reactivity of the furan ring and its substituents is crucial for predicting the compound's behavior in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by their molecular structure. Intermolecular hydrogen bonding interactions, as observed in the crystal structure of the compound studied in the second paper, can affect the compound's melting point, solubility, and stability . These properties are essential for the practical application of the compound in various fields, including drug development and materials science. The analysis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide would likely focus on similar properties to determine its suitability for specific applications.

Scientific Research Applications

Applications in Fungal Inhibition and Furan Derivatives

Substituted furanilides and furamides, including compounds structurally related to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide, show significant activity against Basidiomycetes, a type of fungi. These compounds, specifically designed to target fungal pathogens, hold promise for agricultural applications, potentially serving as mercury-free seed dressings or in combination with other fungicides for enhanced control of fungal diseases (Pommer & Zeeh, 1977).

Synthesis and Reactivity

The reactivity and synthesis of furan derivatives, including N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide analogs, have been explored for their potential applications in organic chemistry. For instance, studies on the intermolecular photoaddition reaction of arenecarbothioamides with 2-methoxyfuran have demonstrated the ability to synthesize arene-fused aminobenzoates, highlighting the utility of furan derivatives as building blocks in photoinduced benzannulation (Oda, Sakai, & Machida, 1997).

Anticancer and Antiangiogenic Activity

Novel 3-arylaminobenzofuran derivatives, incorporating structural elements similar to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide, have been evaluated for their anticancer and antiangiogenic activities. These compounds, targeting the colchicine site on tubulin, exhibit potent in vitro and in vivo antitumor effects, suggesting their potential as therapeutic agents for cancer treatment (Romagnoli et al., 2015).

Cyclometallation Studies

The cyclometallation reactions of N,N-dimethyl-furan-2(and 3)-carboselenoamide with metals such as palladium(II), rhodium(III), and ruthenium(II) have been investigated, showing the formation of complexes that may have applications in catalysis and material science. These studies provide insights into the coordination chemistry of furan derivatives, opening pathways for new material synthesis (Nonoyama & Nonoyama, 1991).

Antibacterial Activity

Research into the antibacterial properties of [5-(furan-2-yl)-phenyl]-4,5-carbothioamide-pyrazolines, which share a structural motif with N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide, has demonstrated promising results against a variety of bacterial strains. These studies suggest potential applications in the development of new antibacterial agents (Rani, Yusuf, & Khan, 2012).

properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-18-10-8-16(11-13-7-9-19-12-13)15(17)14-5-3-2-4-6-14/h2-3,7,9,12,14H,4-6,8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLVULMPGALQCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)C2CCC=CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B3002397.png)

![N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B3002398.png)

![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B3002401.png)

![N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B3002403.png)

![2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3002406.png)

![(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3002407.png)

![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B3002412.png)

![Methyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B3002416.png)